molecular formula C12H19NO10 B1649389 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid CAS No. 69815-49-2

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid

Cat. No.: B1649389
CAS No.: 69815-49-2
M. Wt: 337.28 g/mol
InChI Key: LNBCGLZYLJMGKP-JZGIKJSDSA-N
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Description

Precursor of epinephrine that is secreted by the ADRENAL MEDULLA and is a widespread central and autonomic neurotransmitter. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers, and of the diffuse projection system in the brain that arises from the LOCUS CERULEUS. It is also found in plants and is used pharmacologically as a sympathomimetic.

Scientific Research Applications

X-ray Crystallography and Stereochemistry

The structural determination and stereochemical analysis of components similar to "4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol" have been crucial in the field of X-ray crystallography. For instance, the X-ray structure determination of related amino acids has provided insights into their stereochemistry, essential for understanding molecular interactions and reactivity (Nakamura et al., 1976).

Advanced Oxidation Processes

The oxidation chemistry and degradation pathways of compounds featuring similar functional groups have been extensively studied. Research on the advanced oxidation of paracetamol, a molecule containing similar moieties, has unveiled hydroxylation/degradation pathways and identified various nitrogenous and non-nitrogenous breakdown products (Vogna et al., 2002).

Biological Production of Malic Acid

The "2,3-dihydroxybutanedioic acid" part of the compound is structurally related to malic acid, which has seen increased interest due to its wide usage across food, chemicals, and pharmaceutical industries. The biological production of malic acid through fermentation and metabolic engineering highlights the potential of biotechnological applications in producing industrially important chemicals (Dai et al., 2018).

Dendrimer Synthesis

The synthesis of multifunctional dendrimers involves the use of monomers with various functional groups. Research into creating new types of C-branched monomers for dendrimer construction underscores the compound's relevance in developing complex molecular architectures with potential applications in drug delivery, catalysis, and material science (Newkome et al., 2003).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid involves the conversion of 2-nitrophenol to 2-amino-4-nitrophenol, followed by reduction to 4-aminophenol. The 4-aminophenol is then reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol, which is subsequently reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol. The final step involves the reaction of 4-[(1R)-2-amino-1-hydroxyethyl]phenol with 2,3-dihydroxybutanedioic acid to form the desired compound.", "Starting Materials": [ "2-nitrophenol", "sodium borohydride", "glyoxylic acid", "sodium cyanoborohydride", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "2-nitrophenol is reduced to 2-amino-4-nitrophenol using sodium borohydride", "2-amino-4-nitrophenol is reduced to 4-aminophenol using sodium borohydride", "4-aminophenol is reacted with glyoxylic acid to form 4-(2-hydroxy-1-oxoethyl)phenol using sodium cyanoborohydride as a reducing agent", "4-(2-hydroxy-1-oxoethyl)phenol is reduced to 4-[(1R)-2-amino-1-hydroxyethyl]phenol using sodium borohydride", "4-[(1R)-2-amino-1-hydroxyethyl]phenol is reacted with 2,3-dihydroxybutanedioic acid to form 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid" ] }

CAS No.

69815-49-2

Molecular Formula

C12H19NO10

Molecular Weight

337.28 g/mol

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;;/m0../s1

InChI Key

LNBCGLZYLJMGKP-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O

solubility

47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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